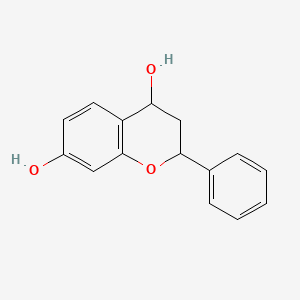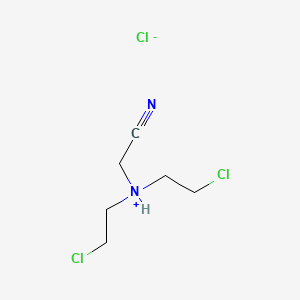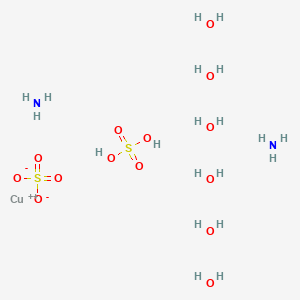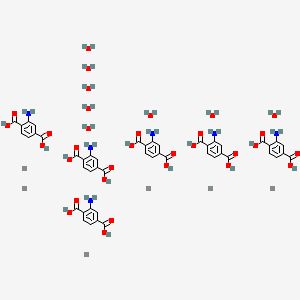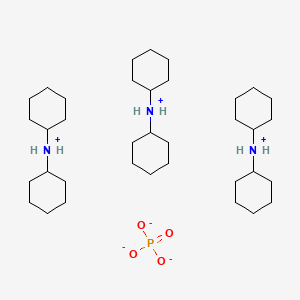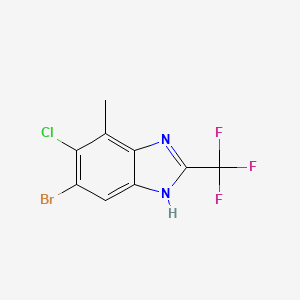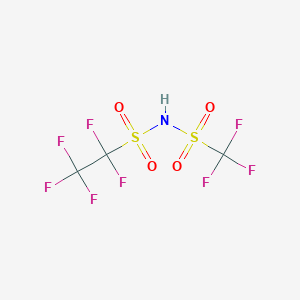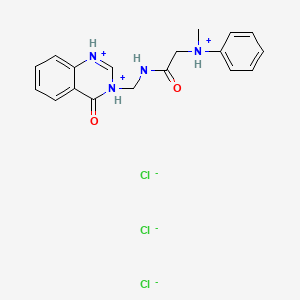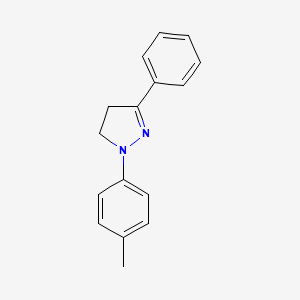
Methyl 1-isocyanocyclohexaneacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-isocyanocyclohexaneacetate is an organic compound that belongs to the class of isocyanates It is characterized by the presence of an isocyanate group (-N=C=O) attached to a cyclohexane ring and an acetate group
准备方法
Synthetic Routes and Reaction Conditions
Methyl 1-isocyanocyclohexaneacetate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methyl isocyanate in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction can be represented as follows:
Cyclohexanone+Methyl isocyanate→Methyl 1-isocyanocyclohexaneacetate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Catalysts such as zinc chloride or aluminum chloride may be used to enhance the reaction efficiency.
化学反应分析
Types of Reactions
Methyl 1-isocyanocyclohexaneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolines.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of oxazolines.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of urea or carbamate derivatives.
科学研究应用
Methyl 1-isocyanocyclohexaneacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
作用机制
The mechanism of action of methyl 1-isocyanocyclohexaneacetate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as amines, alcohols, and thiols. This reactivity is exploited in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Similar Compounds
Methyl isocyanoacetate: Similar in structure but lacks the cyclohexane ring.
Cyclohexyl isocyanate: Contains the cyclohexane ring but lacks the acetate group.
Isocyanocyclohexane: Similar but without the methyl and acetate groups.
Uniqueness
Methyl 1-isocyanocyclohexaneacetate is unique due to the combination of the isocyanate group, cyclohexane ring, and acetate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
属性
CAS 编号 |
730964-83-7 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC 名称 |
methyl 2-(1-isocyanocyclohexyl)acetate |
InChI |
InChI=1S/C10H15NO2/c1-11-10(8-9(12)13-2)6-4-3-5-7-10/h3-8H2,2H3 |
InChI 键 |
GGHBYAHUPWLQMB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1(CCCCC1)[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


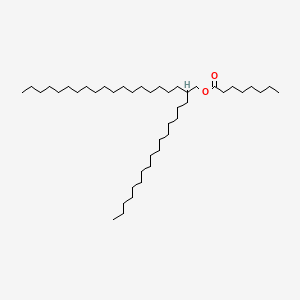
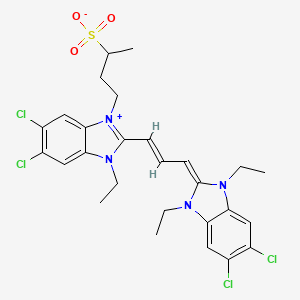
![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
